molecular formula C11H6F3NO4 B13587125 5-[3-(Trifluoromethoxy)phenyl]isoxazole-3-carboxylic Acid

5-[3-(Trifluoromethoxy)phenyl]isoxazole-3-carboxylic Acid

Cat. No.: B13587125
M. Wt: 273.16 g/mol
InChI Key: AOKLLQXVWTUOCP-UHFFFAOYSA-N
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Description

5-[3-(Trifluoromethoxy)phenyl]isoxazole-3-carboxylic acid is a heterocyclic compound featuring an isoxazole core substituted with a trifluoromethoxy group at the meta position of the phenyl ring and a carboxylic acid group at the 3-position of the isoxazole. The trifluoromethoxy (–OCF₃) group is a potent electron-withdrawing substituent, enhancing the compound's metabolic stability and lipophilicity, which are critical for membrane permeability in biological systems . This compound is primarily investigated for its inhibitory activity against enzymes such as membrane-bound pyrophosphatases and HDAC6, with applications in antiviral and anticancer research .

Properties

Molecular Formula

C11H6F3NO4

Molecular Weight

273.16 g/mol

IUPAC Name

5-[3-(trifluoromethoxy)phenyl]-1,2-oxazole-3-carboxylic acid

InChI

InChI=1S/C11H6F3NO4/c12-11(13,14)18-7-3-1-2-6(4-7)9-5-8(10(16)17)15-19-9/h1-5H,(H,16,17)

InChI Key

AOKLLQXVWTUOCP-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)OC(F)(F)F)C2=CC(=NO2)C(=O)O

Origin of Product

United States

Chemical Reactions Analysis

5-[3-(Trifluoromethoxy)phenyl]isoxazole-3-carboxylic Acid undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include tert-butyl nitrite, isoamyl nitrite, and various bases and acids . The major products formed from these reactions are typically substituted isoxazoles with diverse functional groups.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues: Substituent Position and Electronic Effects

The biological and physicochemical properties of isoxazole-3-carboxylic acid derivatives are highly dependent on the substituent type and position on the phenyl ring. Key comparisons include:

Compound Name Substituent (Position) Key Properties Biological Activity/Notes Reference
5-[2-(Trifluoromethoxy)phenyl]isoxazole-3-carboxylic Acid –OCF₃ (ortho) Lower lipophilicity due to steric hindrance; reduced enzyme binding affinity Less potent in pyrophosphatase inhibition
5-(3-Methoxyphenyl)isoxazole-3-carboxylic Acid –OCH₃ (meta) Electron-donating group improves solubility; moderate metabolic stability Intermediate activity in HDAC6 inhibition
5-(4-Nitrophenyl)isoxazole-3-carboxylic Acid –NO₂ (para) Strong electron-withdrawing effect; high reactivity but poor solubility Used as a precursor for amide derivatives
5-(3-Carboxyphenyl)isoxazole-3-carboxylic Acid –COOH (meta) High solubility; forms stable salts with basic residues Limited membrane permeability
5-(2,4-Difluorophenyl)isoxazole-3-carboxylic Acid –F (ortho/para) Enhanced hydrogen-bonding potential; balanced lipophilicity Promising in antiviral screens

Physicochemical Properties

  • Lipophilicity : Trifluoromethoxy (–OCF₃) increases logP values by ~1.5 compared to methoxy (–OCH₃), enhancing blood-brain barrier penetration .
  • Solubility : Carboxylic acid groups (e.g., 11d) improve aqueous solubility (logS = -2.1) but reduce cell permeability, whereas ester derivatives (e.g., ethyl esters in SY268083) balance both properties .

Q & A

Basic Research Questions

Q. What synthetic routes are optimal for preparing 5-[3-(Trifluoromethoxy)phenyl]isoxazole-3-carboxylic Acid, and how can ester hydrolysis be optimized?

  • Methodological Answer : The compound can be synthesized via ester hydrolysis of precursors like Ethyl 5-[2-(Trifluoromethoxy)phenyl]isoxazole-3-carboxylate. Hydrolysis conditions (e.g., NaOH in aqueous ethanol or acidic conditions) must be optimized to avoid side reactions. Monitoring reaction progress via HPLC or TLC ensures complete conversion. Post-reaction purification via recrystallization or column chromatography is critical to isolate the carboxylic acid form .

Q. What analytical techniques are recommended for characterizing purity and structural integrity?

  • Methodological Answer : Use a combination of:

  • NMR spectroscopy (1H, 13C, and 19F) to confirm substituent positions and trifluoromethoxy group integrity.
  • HPLC with UV detection (e.g., C18 column, acetonitrile/water mobile phase) to assess purity (>95% as per industrial standards).
  • Mass spectrometry (HRMS) for molecular weight validation.
  • FTIR to verify carboxylic acid (-COOH) and isoxazole ring functional groups .

Q. What are the critical storage and handling protocols to ensure compound stability?

  • Methodological Answer : Store in airtight, light-resistant containers under inert gas (N2/Ar) at 2–8°C. Avoid moisture to prevent hydrolysis of the trifluoromethoxy group. Use PPE (gloves, lab coat, goggles) during handling, and work in a fume hood to minimize inhalation risks. Stability studies under accelerated conditions (e.g., 40°C/75% RH) can predict shelf life .

Advanced Research Questions

Q. How can computational methods (e.g., DFT) predict reactivity or interactions in biological systems?

  • Methodological Answer : Density Functional Theory (DFT) calculations can model:

  • Electrostatic potential surfaces to identify nucleophilic/electrophilic sites.
  • Binding affinities with target proteins (e.g., fungal enzymes) using docking simulations.
  • Solubility and logP via COSMO-RS models. Pair these with experimental validation (e.g., antifungal assays) to refine predictions .

Q. What strategies resolve contradictions in biological activity data across studies?

  • Methodological Answer : Discrepancies may arise from:

  • Purity variations : Validate compound purity via HPLC and NMR before assays.
  • Assay conditions : Standardize protocols (e.g., MIC testing for antifungal activity at pH 7.4, 37°C).
  • Structural analogs : Compare with derivatives (e.g., methyl ester vs. carboxylic acid) to isolate functional group effects. Use meta-analysis to reconcile data .

Q. How can structure-activity relationship (SAR) studies guide the design of analogs with enhanced properties?

  • Methodological Answer :

  • Modify the phenyl ring : Introduce electron-withdrawing/donating groups (e.g., -NO2, -OCH3) to alter electronic effects.
  • Isoxazole substitution : Replace trifluoromethoxy with other fluorinated groups (e.g., -CF3) to study steric vs. electronic impacts.
  • Carboxylic acid bioisosteres : Test tetrazole or acyl sulfonamide replacements to improve bioavailability. Validate changes via in vitro assays (e.g., solubility, permeability) .

Data Contradiction Analysis

  • Example Issue : Conflicting solubility reports in polar vs. nonpolar solvents.
    • Resolution : Conduct polarity-dependent solubility tests (e.g., DMSO, ethanol, hexane) under controlled temperatures. Use UV-Vis spectroscopy or gravimetric analysis for quantification. Cross-reference with Hansen solubility parameters to explain discrepancies .

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